molecular formula C19H38O B13780893 1,2-Epoxynonadecane CAS No. 67860-04-2

1,2-Epoxynonadecane

Cat. No.: B13780893
CAS No.: 67860-04-2
M. Wt: 282.5 g/mol
InChI Key: CEUXMUYHMURJFZ-UHFFFAOYSA-N
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Description

1,2-Epoxynonadecane is an organic compound with the molecular formula C19H38O. It is a type of epoxide, which is characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. Epoxides are known for their high reactivity due to the ring strain in their structure. This compound is a clear, colorless liquid that is insoluble in water and highly flammable .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxynonadecane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of nonadecene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The epoxidation process introduces the oxygen atom into the double bond of nonadecene, forming the epoxide ring .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of nonadecene and a peracid through a reactor, where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxynonadecane undergoes various types of chemical reactions, including:

    Ring-opening reactions: These reactions can occur under both acidic and basic conditions. In acidic conditions, the epoxide ring is protonated, making it more susceptible to nucleophilic attack.

    Polymerization: Epoxides can polymerize in the presence of catalysts or when heated.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Epoxynonadecane primarily involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. In biological systems, it can interact with nucleophilic sites on biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Epoxynonadecane is unique due to its longer carbon chain, which can influence its physical properties and reactivity. This makes it particularly useful in applications requiring specific hydrophobic characteristics and reactivity profiles .

Properties

CAS No.

67860-04-2

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

IUPAC Name

2-heptadecyloxirane

InChI

InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20-19/h19H,2-18H2,1H3

InChI Key

CEUXMUYHMURJFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1CO1

Origin of Product

United States

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